N,N'-bis(4-methylphenyl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Description
6-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with triazole and phenyl groups, making it a molecule of interest for its potential biological and chemical properties.
Properties
Molecular Formula |
C20H20N8S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methylphenyl)-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H20N8S/c1-13-4-8-15(9-5-13)22-17-24-18(23-16-10-6-14(2)7-11-16)26-19(25-17)29-20-27-21-12-28(20)3/h4-12H,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
IGNNNJQQECBXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NN=CN3C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of one of the phenyl or triazole groups with the nucleophile .
Scientific Research Applications
6-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The triazole and triazine moieties can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Triazine derivatives: Compounds with a triazine core, used in various applications from herbicides to pharmaceuticals.
Uniqueness
6-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, combining both triazole and triazine functionalities. This unique structure may confer distinct properties, such as enhanced stability, specific binding affinities, and unique reactivity compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
